Tipentosin hydrochloride
Description
Tipentosin hydrochloride is a synthetic compound categorized under hydrochlorides, a class of salts derived from hydrochloric acid. Hydrochlorides are commonly used in pharmaceuticals to enhance solubility, stability, and bioavailability .
Properties
CAS No. |
95671-26-4 |
|---|---|
Molecular Formula |
C21H26ClNO3S |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
5-[[[(1R,2R,3R)-2-hydroxy-3-phenoxycyclopentyl]amino]methyl]-2-methyl-6,7-dihydro-5H-1-benzothiophen-4-one;hydrochloride |
InChI |
InChI=1S/C21H25NO3S.ClH/c1-13-11-16-19(26-13)10-7-14(20(16)23)12-22-17-8-9-18(21(17)24)25-15-5-3-2-4-6-15;/h2-6,11,14,17-18,21-22,24H,7-10,12H2,1H3;1H/t14?,17-,18-,21-;/m1./s1 |
InChI Key |
YOIOINQCJZQHPS-SOUYGDATSA-N |
Isomeric SMILES |
CC1=CC2=C(S1)CCC(C2=O)CN[C@@H]3CC[C@H]([C@@H]3O)OC4=CC=CC=C4.Cl |
Canonical SMILES |
CC1=CC2=C(S1)CCC(C2=O)CNC3CCC(C3O)OC4=CC=CC=C4.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipentosin Hydrochloride involves several steps. The primary synthetic route includes the reaction of 2-methyl-1-(4-methylphenyl)-3-(1-piperidinyl)-1-propanone with hydrochloric acid. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product. The compound is then purified through recrystallization to obtain a high-purity product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same chemical reactions as in the laboratory synthesis but on a larger scale. Quality control measures are implemented at various stages to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Tipentosin Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions may result in the formation of various substituted derivatives of this compound .
Scientific Research Applications
Tipentosin Hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in studies related to muscle relaxation and vasodilation.
Medicine: It is used in the treatment of ischemic vascular diseases, cerebral palsy, and post-stroke complications.
Mechanism of Action
Tipentosin Hydrochloride exerts its effects by targeting specific molecular pathways. It primarily acts as a muscle relaxant by inhibiting the release of calcium ions from the sarcoplasmic reticulum in muscle cells. This inhibition leads to a decrease in muscle contraction and promotes relaxation. Additionally, it has vasodilatory properties by acting on the smooth muscles of blood vessels, leading to their relaxation and increased blood flow .
Comparison with Similar Compounds
Molecular and Structural Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| Tipentosin HCl | Not explicitly provided | — | Likely amine/heterocyclic core |
| Ticlopidine HCl | C₁₄H₁₅Cl₂NS | 300.25 | Thienopyridine, chlorophenyl |
| Isothipendyl HCl | C₁₆H₂₀ClN₃S | 321.87 | Thiophene, piperidine |
| Tizanidine HCl | C₉H₈ClN₅S | 253.71 | Imidazoline, chlorothiophene |
- Structural Insights: Ticlopidine HCl () shares a thienopyridine backbone, often associated with antiplatelet activity. Tipentosin may adopt a similar heterocyclic structure, given naming conventions and pharmacological trends among hydrochlorides. Tipentosin’s absence of sulfur (if applicable) could differentiate its reactivity . Tizanidine HCl () features an imidazoline core, commonly linked to muscle relaxant properties. Tipentosin’s functional groups may instead target cardiovascular or metabolic pathways .
Analytical and Quality Control Methods
Hydrochlorides are rigorously tested for purity and stability. Key methodologies across analogs include:
- HPLC and GC : Used for Ticlopidine HCl (≥99% purity) and Tizanidine HCl (retention time: 1.0) to quantify active ingredients and detect impurities (e.g., related compound A in Tizanidine at 10.2% time factor) .
- Buffer Systems : Phosphate buffers (pH 7.5) with acetonitrile (80:20) are standard mobile phases for hydrochlorides, ensuring optimal chromatographic separation .
- Impurity Limits : Total impurities for Tizanidine HCl are capped at 0.3%, reflecting stringent regulatory standards likely applicable to Tipentosin .
Q & A
Q. How should longitudinal toxicity studies for this compound be structured?
- Methodological Answer : Follow OECD 452 guidelines: 12-month rodent studies with histopathology (liver, kidney, heart), clinical chemistry (ALT, creatinine), and toxicokinetic sampling (C, AUC). Use staggered dosing cohorts to distinguish acute vs. chronic effects .
Data Presentation & Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
